molecular formula C14H28N2O B14572678 N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide CAS No. 61682-96-0

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide

Cat. No.: B14572678
CAS No.: 61682-96-0
M. Wt: 240.38 g/mol
InChI Key: YWFRGNQPXSXZNE-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide is a chemical compound with a complex structure that includes a piperidine ring substituted with ethyl and methyl groups

Properties

CAS No.

61682-96-0

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C14H28N2O/c1-7-13(5)9-12(15-11(4)17)10(3)14(6,8-2)16-13/h10,12,16H,7-9H2,1-6H3,(H,15,17)

InChI Key

YWFRGNQPXSXZNE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Material: 2,6-diethyl-2,3,6-trimethylpiperidin-4-one.

    Reagent: Acetic anhydride.

    Conditions: The reaction is typically conducted at a temperature range of 50-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diethyl-2,3,6-trimethylpiperidin-4-one: A precursor in the synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide.

    2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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